(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopentylmethylene)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)
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Overview
Description
(3aR,3a’R,8aS,8a’S)-2,2’-(Cyclopentylmethylene)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) is a complex organic compound that belongs to the class of indeno[1,2-d]oxazole derivatives. This compound is characterized by its unique molecular structure, which includes a cyclopentylmethylene bridge connecting two indeno[1,2-d]oxazole moieties. The stereochemistry of the compound is defined by the specific configuration of its chiral centers, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,3a’R,8aS,8a’S)-2,2’-(Cyclopentylmethylene)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) typically involves the following steps:
Formation of Indeno[1,2-d]oxazole Moieties: The initial step involves the synthesis of indeno[1,2-d]oxazole units through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions.
Introduction of Cyclopentylmethylene Bridge: The next step involves the introduction of the cyclopentylmethylene bridge. This can be done through a condensation reaction between the indeno[1,2-d]oxazole units and a cyclopentylmethylene precursor.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired stereochemistry. This can be achieved through chromatographic techniques or by using chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
(3aR,3a’R,8aS,8a’S)-2,2’-(Cyclopentylmethylene)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the indeno[1,2-d]oxazole moieties are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield halogenated derivatives.
Scientific Research Applications
(3aR,3a’R,8aS,8a’S)-2,2’-(Cyclopentylmethylene)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (3aR,3a’R,8aS,8a’S)-2,2’-(Cyclopentylmethylene)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
(3aR,3a’R,8aS,8a’S)-2,2’-(Cyclopentylmethylene)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) is unique due to its complex stereochemistry and the presence of a cyclopentylmethylene bridge. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C26H26N2O2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(3aS,8bR)-2-[[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]-cyclopentylmethyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C26H26N2O2/c1-2-8-15(7-1)22(25-27-23-18-11-5-3-9-16(18)13-20(23)29-25)26-28-24-19-12-6-4-10-17(19)14-21(24)30-26/h3-6,9-12,15,20-24H,1-2,7-8,13-14H2/t20-,21-,23+,24+/m0/s1 |
InChI Key |
IFEFCYMQZVAWTQ-NEUULRRLSA-N |
Isomeric SMILES |
C1CCC(C1)C(C2=N[C@H]3[C@@H](O2)CC4=CC=CC=C34)C5=N[C@H]6[C@@H](O5)CC7=CC=CC=C67 |
Canonical SMILES |
C1CCC(C1)C(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67 |
Origin of Product |
United States |
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